2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that features a pyrazole and tetrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free conditions and metal-catalyzed reactions are often preferred for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or tetrazole rings.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or tetrazole rings .
Scientific Research Applications
2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and are used in various applications.
Pyrazole derivatives: Have similar chemical properties and are often used in medicinal chemistry.
Tetrazole derivatives: Known for their stability and use in pharmaceuticals.
Uniqueness
2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the combination of pyrazole and tetrazole rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H10BrN7O |
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Molecular Weight |
300.12 g/mol |
IUPAC Name |
2-[5-(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C8H10BrN7O/c1-4-7(9)5(2)16(12-4)8-11-14-15(13-8)3-6(10)17/h3H2,1-2H3,(H2,10,17) |
InChI Key |
YDHNTNCIAGPPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NN(N=N2)CC(=O)N)C)Br |
Origin of Product |
United States |
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